molecular formula C10H7NO2 B147528 Quinoline-2-carboxylic acid CAS No. 93-10-7

Quinoline-2-carboxylic acid

Cat. No. B147528
CAS RN: 93-10-7
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Description

Quinaldic acid, also known as quinoline-2-carboxylic acid, is an organic compound belonging to the class of quinoline carboxylic acids. It is characterized by a quinoline ring system substituted by a carboxyl group at the second position. This compound is a white crystalline solid that is soluble in hot water, ethanol, benzene, chloroform, ether, and alkaline solutions .

Safety and Hazards

It is recommended to avoid breathing mist, gas, or vapors of Quinoline-2-carboxylic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

Quinoline-2-carboxylic acid has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that this compound may play a role in the regulation of metabolic processes within the cell.

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For example, it has been found to exhibit apoptotic, cell cycle blockade, and antiproliferative activity on the prostate cancer cell lines (PC3) . The compound decreases PC3 cell viability in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been observed to cause a significant increase in the Bax expression and a decrease in Bcl-2 expression, enhancing the activity of caspases-7 and -9 . This suggests that this compound exerts its effects at the molecular level through inducing apoptosis, especially causing cell cycle arrest at the S phase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound’s cytotoxic effect on PC3 cells was studied over a 24-hour period, with the cells treated at various concentration ranges . The end antiproliferative result showed that PC3 cell viability decreases in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, derivatives of this compound exhibited anti-inflammatory activity at a dose of 50 mg/kg in animal tests .

Metabolic Pathways

This compound is involved in the kynurenine pathway, which is the main metabolic route of tryptophan degradation . Its metabolites are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .

Chemical Reactions Analysis

Types of Reactions: Quinaldic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal and synthetic organic chemistry .

Comparison with Similar Compounds

Quinaldic acid is unique among quinoline carboxylic acids due to its specific substitution pattern and biological activities. Similar compounds include:

Quinaldic acid stands out for its diverse applications in chemistry, biology, and medicine, making it a valuable compound for scientific research and industrial use.

properties

IUPAC Name

quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
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InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
Source PubChem
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID6059079
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Molecular Weight

173.17 g/mol
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Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS], Solid
Record name Quinaldic acid
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Solubility

14.0 mg/mL
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CAS RN

93-10-7
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Melting Point

156 °C
Record name Quinaldic Acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate (100 g; 0.256 mole), 400 ml of lN NaOH and 700 ml of THF was refluxed for 2.5 hrs. It was cooled, THF was removed by distillation and the residue cooled to 0-5° C. It was acidified with 2N HCl, the white solid filtered and washed with 1.5 L. of water The product was dried in an oven at 70° C. for 18 hrs. to give 90.4 g (97.5%) of quinolinecarboxylic acid. This product was used in the next step without further purification.
Name
ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), methyl quinoline-2-carboxylate (20.0 mg, 0.11 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was then concentrated in vacuo. The yellow solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted with ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoline-2-carboxylic acid as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of [(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester of Example 1g (2.5 g, 7.28 mmol) in CH2Cl2 (100 mL) and sat. NaHCO3 (400 mL) was added the solution of 2-pyridinesulfonyl chloride-N-oxide (27 mL, 102 mg/mL) dropwise in portions. As the addition proceeds additional sat. NaHCO3 is added in order to maintain the pH at approximately 8-9. Upon complete addition of the sulfonylchloride the reaction is stirred for an additional hour whereupon the organic layer was removed and washed with brine. The organic layer was evaporated and the residue chromatographed (5% methanol:dichloromethane) to provide 2.5 g of the title compound: MS (El) 500 (M+H+).
Name
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridinesulfonyl chloride-N-oxide
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2-carboxylic acid
Reactant of Route 2
Quinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Quinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Quinoline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Quinoline-2-carboxylic acid
Reactant of Route 6
Quinoline-2-carboxylic acid

Q & A

A: Quinoline-2-carboxylic acid, also known as quinaldic acid, has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol. [, , , , , , ]

A: Yes, several studies report spectroscopic data for this compound and its derivatives. Common techniques include IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. These techniques are used to confirm the structures of synthesized compounds and analyze their properties. [, , , , ]

A: While this compound itself is not typically used as a catalyst, some of its metal complexes have shown catalytic potential. For example, zinc(II) complexes with this compound and amino alcohol ligands have been investigated for their potential applications in catalysis. []

A: Extensive research has focused on modifying the this compound scaffold to enhance its biological activities. For instance, adding substituents like acetyl, benzoyl, and phenylsulfonyl groups to the core structure increased antiallergic activity in rat models. [] Incorporating the 8-benzoyl moiety further enhanced this activity, leading to compounds equipotent to disodium cromoglycate (DSCG). []

A: Yes, research suggests that the presence of a carboxylic acid moiety at the 2-position of the this compound core is essential for optimal antiallergic potency. [] Additionally, esterification at this position, particularly with ethyl esters, was found to improve oral absorption. []

A: Yes, several studies have investigated the potential of this compound derivatives as antagonists of the glycine site on the NMDA receptor. These studies focused on 4-substituted this compound derivatives, with variations in the substituent at the C4 position. []

A: The SAR studies revealed that the type of substituent at the C4 position significantly influences the binding affinity for the glycine site. Introduction of electron-rich substituents capable of hydrogen bonding at the C4 position generally enhanced the binding affinity. [] Conversely, introducing flexible alkyl chains at the C4 position or replacing the carboxylic acid group at the C2 position with neutral bioisosteres decreased the binding affinity. []

A: Researchers have utilized various in vitro models, including rat peritoneal mast cells (RMCs) [], to evaluate the antiallergic properties of this compound derivatives. Additionally, enzyme inhibition assays, such as those targeting cyclic AMP phosphodiesterase, have been employed to elucidate the mechanism of action. []

A: The rat passive cutaneous anaphylaxis (PCA) assay serves as a common in vivo model for evaluating the antiallergic activity of this compound derivatives. [, , ] This model involves sensitizing rats with IgE antibodies followed by challenging them with an antigen. Compounds exhibiting antiallergic activity inhibit the resulting allergic reaction.

A: Yes, research demonstrates the ability of this compound to act as a ligand in the formation of metal-organic compounds. For instance, a study explored the synthesis and characterization of four supramolecular complexes using this compound. These complexes exhibited varying structures, including 2D layers and 3D structures, formed through hydrogen bonds and π-π interactions. []

A: Yes, researchers have explored the influence of factors like temperature and solvent on the formation and structural diversity of metal-organic compounds based on Quinoline-2,3-dicarboxylic acid (a derivative of this compound). This study revealed that manipulating reaction conditions could result in distinct 0D, 1D, and 2D structures, highlighting the versatility of this ligand in crystal engineering. []

A: Characterizing metal-organic compounds derived from this compound often involves techniques like IR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. [, ] These methods help determine the composition, structure, and thermal stability of the formed complexes.

A: Yes, this compound plays a crucial role in the biosynthesis of quinoxaline antibiotics, such as echinomycin and triostins. These antibiotics contain Quinoxaline-2-carboxylic acid as a chromophoric moiety. [, , ]

A: Yes, researchers have purified and characterized a this compound activating enzyme from Streptomyces triostinicus, a bacterium that produces triostin. [] This enzyme catalyzes the ATP-dependent formation of an adenylate intermediate with this compound, representing a key step in quinoxaline antibiotic biosynthesis. [] Interestingly, this enzyme can also activate structurally similar compounds like this compound and thieno[3,2-b]pyridine-5-carboxylic acid. []

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